molecular formula C8H12BrNOS B13149942 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol

Katalognummer: B13149942
Molekulargewicht: 250.16 g/mol
InChI-Schlüssel: NQBMMCQHVTYWII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .

Vorbereitungsmethoden

The synthesis of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol can be achieved through various synthetic routes. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromine atom or the amino group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H12BrNOS

Molekulargewicht

250.16 g/mol

IUPAC-Name

3-amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-5-6(9)4-8(12-5)7(11)2-3-10/h4,7,11H,2-3,10H2,1H3

InChI-Schlüssel

NQBMMCQHVTYWII-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(S1)C(CCN)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.